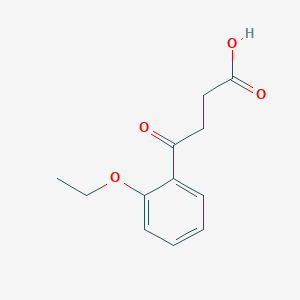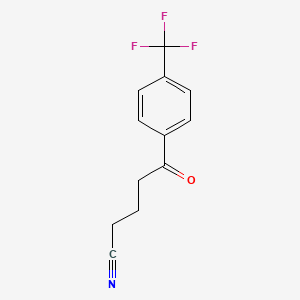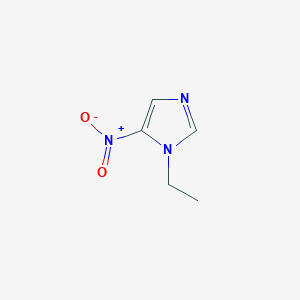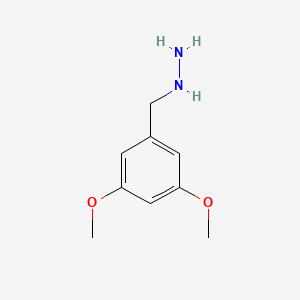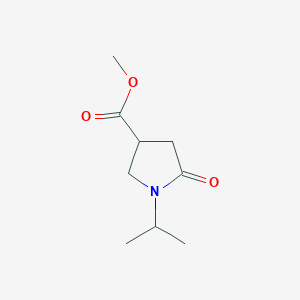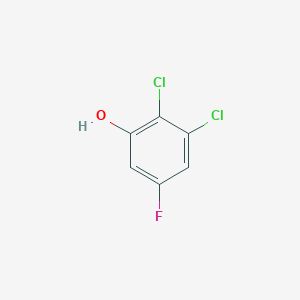
2,3-Dichloro-5-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-5-fluorophenol is a halogenated phenol compound that has been studied for its potential applications and properties. The compound's molecular structure includes chlorine and fluorine atoms substituted on the phenolic ring, which significantly influences its chemical behavior and reactivity. The presence of these halogens is known to affect the molecule's electronic properties and has implications for its use in various chemical reactions and as a potential antibacterial agent .
Synthesis Analysis
While the provided papers do not directly describe the synthesis of 2,3-Dichloro-5-fluorophenol, they do discuss related compounds and methodologies that could be relevant. For instance, the synthesis of highly fluorinated dithieno[3,2-b:2',3'-d]phospholes with stabilized LUMO levels involves cross-coupling reactions with fluorinated phenyl groups . This suggests that similar synthetic strategies could potentially be applied to the synthesis of 2,3-Dichloro-5-fluorophenol, utilizing halogenated reagents and cross-coupling chemistry.
Molecular Structure Analysis
The molecular structure of 2,3-Dichloro-5-fluorophenol has been optimized and investigated using a combination of experimental and theoretical techniques, including NMR, FT-IR, Raman spectroscopy, and DFT calculations . The vibrational spectral determinations provide insights into the molecule's stability and reactivity. The molecular docking studies with proteins further support the compound's potential biological activity .
Chemical Reactions Analysis
The chemical reactivity of 2,3-Dichloro-5-fluorophenol is indicated by its global chemical descriptors, which suggest significant molecular stability and reactivity . The compound's antibacterial activity against various bacterial strains has been demonstrated, and its interaction with proteins through molecular docking studies suggests that it could be a strong DHODH inhibitor .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-Dichloro-5-fluorophenol are closely related to its molecular structure. The compound's non-linear optical (NLO) properties have been investigated, revealing a significant second-order non-linear parameter of first hyperpolarizability, which is indicative of its potential application in NLO materials . Additionally, hydrogen bond and thermodynamic parameters have been determined, providing further details on the compound's behavior under various temperature conditions .
Applications De Recherche Scientifique
Anaerobic Transformation Studies
- Anaerobic Transformation of Phenol to Benzoate: Investigated the transformation of phenol analogues, including fluorophenols, to benzoate by an anaerobic, phenol-degrading consortium. Fluorophenols like 2-fluorophenol were transformed, indicating a mechanism where the carboxyl group is introduced para to the phenolic hydroxyl group (Genthner, Townsend, & Chapman, 1989).
Structural Analysis
- Structural Analysis at Different Conditions: Explored the crystallization and polymorphism of various fluorophenols, including 2-fluorophenol, under different conditions. The study provided insights into the unique hydrogen-bonding behavior and structural variations (Oswald, Allan, Motherwell, & Parsons, 2005).
Microbial Degradation
- Rhodococcus Strain Degradation: Isolated and characterized a Rhodococcus strain capable of degrading 2-fluorophenol and other organofluorine compounds. This research contributes to understanding the microbial metabolism of fluorinated compounds (Duque et al., 2012).
Oxidative Dehalogenation
- Oxidative Dehalogenation by Rhodococcus opacus: Investigated the regiospecificity of hydroxylation of C2-halogenated phenols, including 2-fluorophenol, by Rhodococcus opacus. This study sheds light on the microbial enzymatic processes involved in defluorination and dechlorination of halogenated phenols (Bondar et al., 1999).
Impurity Detection in Pharmaceuticals
- Regioisomer Impurity Detection in Pharmaceuticals: Developed a method for detecting and quantifying regioisomer impurities in pharmaceutical raw materials, specifically targeting compounds like 3-chloro-5-fluorophenol. This research is crucial for quality control in pharmaceutical manufacturing (Denton, Chen, & Loughlin, 2017).
Enzymatic Oxidation
- Tyrosinase-catalyzed Oxidation of Fluorophenols: Studied the enzymatic oxidation of fluorophenols, including 2-fluorophenol, by tyrosinase. This research enhances understanding of the biochemical interactions and potential applications of fluorophenols in enzymatic processes (Battaini et al., 2002).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that halogenated phenols, a group to which this compound belongs, are often involved in various biochemical processes . They can interact with different enzymes and proteins, affecting their function and potentially leading to various biological effects .
Mode of Action
For instance, they can be hydroxylated to (chloro)catechols and further metabolized
Biochemical Pathways
It’s known that halogenated phenols can be metabolized via two main pathways in bacteria . Mono- and dichlorophenols are hydroxylated to (chloro)catechols and are further metabolized by the ortho-clearance pathway . The downstream effects of these pathways can vary depending on the specific compound and the organism in which it is metabolized.
Result of Action
Halogenated phenols can have various effects depending on their specific structures and the organisms in which they are metabolized
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of halogenated phenols
Propriétés
IUPAC Name |
2,3-dichloro-5-fluorophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FO/c7-4-1-3(9)2-5(10)6(4)8/h1-2,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKORBYSIMQWPHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Cl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-5-fluorophenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


